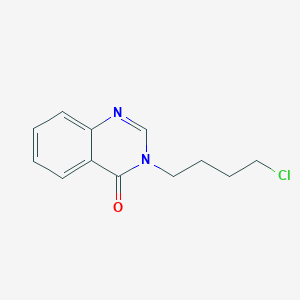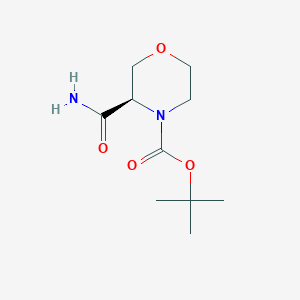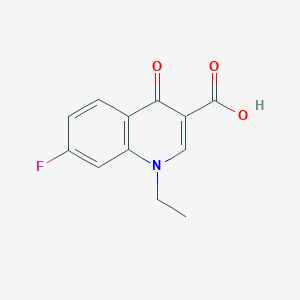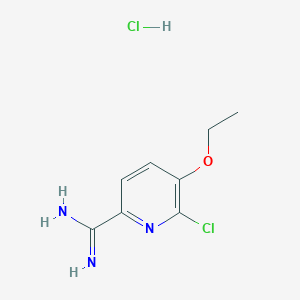
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide is a compound that belongs to the class of hydrazides and quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of both quinoline and hydrazide moieties in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide typically involves the reaction of quinoline derivatives with hydrazine and acetic acid. One common method includes the following steps :
Formation of Quinoline Derivative: The starting material, a quinoline derivative, is synthesized through classical methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thioether Formation: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group, forming quinolin-4-ylsulfanyl.
Hydrazide Formation: The final step involves the reaction of quinolin-4-ylsulfanyl with hydrazine hydrate and acetic acid under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods such as continuous flow synthesis and mechanochemical approaches . These methods enhance the yield and purity of the final product while reducing the reaction time and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the hydrazide group to amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities. It has shown promising results in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide involves its interaction with specific molecular targets and pathways :
Antimicrobial Activity: The compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide can be compared with other similar compounds, such as quinoline derivatives and hydrazides :
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share similar structural features but differ in their biological activities and applications.
Hydrazides: Compounds like isonicotinic acid hydrazide and nicotinic acid hydrazide are well-known for their antimicrobial properties but lack the sulfanyl group, which imparts unique reactivity to this compound.
List of Similar Compounds
- 4-Hydroxyquinoline
- 2-Hydroxyquinoline
- Isonicotinic acid hydrazide
- Nicotinic acid hydrazide
Properties
CAS No. |
885278-19-3 |
|---|---|
Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-quinolin-4-ylsulfanylacetohydrazide |
InChI |
InChI=1S/C11H11N3OS/c12-14-11(15)7-16-10-5-6-13-9-4-2-1-3-8(9)10/h1-6H,7,12H2,(H,14,15) |
InChI Key |
OHRFIYJVBXXKSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)SCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066887.png)


![Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione](/img/structure/B15066898.png)




![5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15066935.png)

![4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione](/img/structure/B15066947.png)

